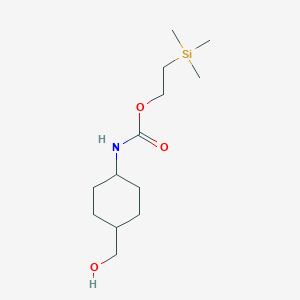
2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate is a compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a trimethylsilyl group, a cyclohexyl ring, and a carbamate functional group. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the hydroxyl group on the cyclohexyl ring, followed by the introduction of the carbamate group. The trimethylsilyl group is then added to the ethyl chain through a silylation reaction. Reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbamate group produces an amine. Substitution reactions can yield a wide range of derivatives with different functional groups.
科学的研究の応用
2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate: shares similarities with other carbamate derivatives, such as and .
Cyclohexyl carbamates: with different substituents on the cyclohexyl ring also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is the presence of the trimethylsilyl group, which imparts unique reactivity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C13H27NO3Si |
|---|---|
分子量 |
273.44 g/mol |
IUPAC名 |
2-trimethylsilylethyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H27NO3Si/c1-18(2,3)9-8-17-13(16)14-12-6-4-11(10-15)5-7-12/h11-12,15H,4-10H2,1-3H3,(H,14,16) |
InChIキー |
HOPUVMOBKVUEDL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOC(=O)NC1CCC(CC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
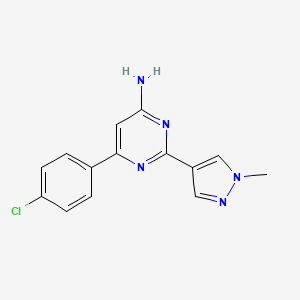
![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)
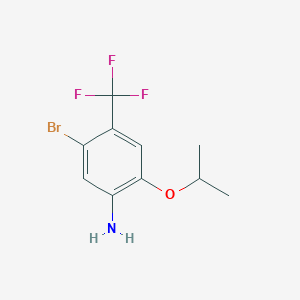
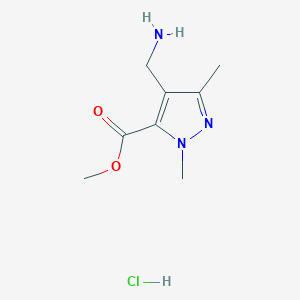
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
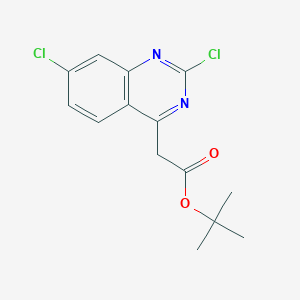

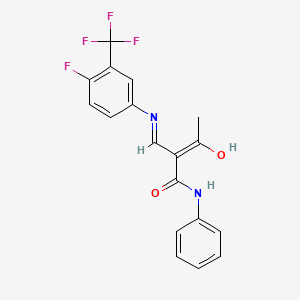
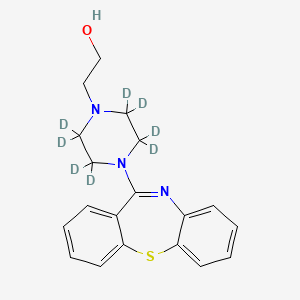
![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)

